molecular formula C8H7ClO3 B183052 Methyl 5-chloro-2-hydroxybenzoate CAS No. 4068-78-4

Methyl 5-chloro-2-hydroxybenzoate

Cat. No.: B183052
CAS No.: 4068-78-4
M. Wt: 186.59 g/mol
InChI Key: KJWHRMZKJXOWFC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxybenzoate is a benzoate ester and a member of phenols. It is functionally related to salicylic acid and is known for its pale yellow solid form. This compound has a molecular formula of C8H7ClO3 and a molecular weight of 186.59 g/mol . It is commonly used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride to convert 5-chloro-2-hydroxybenzoic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester. This method is preferred for large-scale production due to its efficiency and higher yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-2-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and hydroxyl groups on the benzene ring allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

methyl 5-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHRMZKJXOWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063283
Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4068-78-4
Record name Methyl 5-chloro-2-hydroxybenzoate
Source CAS Common Chemistry
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Record name Methyl 5-chlorosalicylate
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Record name Methyl 5-chlorosalicylate
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Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Record name Methyl 5-chlorosalicylate
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Record name METHYL 5-CHLOROSALICYLATE
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Synthesis routes and methods I

Procedure details

5-Chlorosalicylic acid was treated with one equivalent of 18M sulfuric acid in refluxing methanol for 20 h to give methyl 5-chlorosalicylate. After recrystallization from isopropyl ether the salicylate was treated with the sodium salt of N-chloro-p-toluylsulfonamide in dimethylformamide in the presence of an excess of sodium iodide to give methyl 5-chloro-3-iodosalicylate. Treatment with 2-bromoethanol in refluxing acetone in the presence of an excess of potassium carbonate for 10 h gave methyl 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoate which was subsequently hydrolyzed in ethanol containing 3N NaOH to give 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoic acid. The acid was treated with 1,1-carbonyldiimidazole in DMF for 1 h, the resulting imidazole amide condensed with (S)-3-aminoquinuclidine. The resulting substituted chlorobenzamide was purified by acid-base extractions and the hydroxy group was protected by a toluenesulfonyl group. The tosylate can be reacted with 50 mCi of hydro[18F]fluoric acid, prepared from H2 [18O]O in an 11 MeV cyclotron and K2CO3 -kryptofix[222] in acetonitrile for 20 min at 120° C. and purified by HPLC, to produce the radiochemical pure product of [18F]-18.
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Synthesis routes and methods II

Procedure details

To a cold solution of 100 ml methanol is slowly added 100 ml thionyl chloride followed by 30 g of 5-chlorosalicylic acid. This is then refluxed overnight, the solvent removed and the residue dissolved in ether. The ether is washed with a sodium bicarbonate solution, water, dried over magnesium sulfate and evaporated to dryness to obtain methyl 5-chlorosalicylate which is used directly in the next step.
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100 mL
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30 g
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100 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5-chloro-2-hydroxybenzoic acid (100 g, 0.57 mol), 20 ml of conc. H2SO4 and 200 ml of dry methanol was heated under reflux for 22 hours. An additional 5 ml of conc. H2SO4 was then added and the solution heated for an additional 24 hours. The solvent was evaporated under reduced pressure and the resulting residue poured into aqueous saturated Na2CO3 and then extracted with CH2Cl2 (2×400 ml). The organic layers were combined, dried over anhydrous Na2SO4, and evaporated to give the desired compound as a white solid (100.5 g, 94.8% yield), mp 44°-46° C. IR (nujol) 1680 (ester) cm-1. NMR (CDCl3) δ 10.60 (s, 1H, OH), 7.73 (d, 1H, JBC =3 Hz HC), 7.33 (d of d, 1H, JAB =9 Hz, HB), 6.87 (d, 1H, HA), and 3.92 (s, 3H, CH3).
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100 g
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200 mL
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5 mL
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Yield
94.8%

Synthesis routes and methods IV

Procedure details

A 85.2 g quantity of chlorine gas was absorbed in a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform at less than 20° C. over a period of 6 hours while the mixture was stirred. The resulting reaction mixture was washed with water and the chloroform was removed. The residue was subjected to fractional distillation at reduced pressure to provide 152 g (81.5%) of a fraction at 117° to 120° C. and 8 mmHg., M.P. 51° C.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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